4-Fluoro-3-(pyridin-3-yl)benzaldehyde
Description
4-Fluoro-3-(pyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a pyridine ring
Properties
IUPAC Name |
4-fluoro-3-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-4-3-9(8-15)6-11(12)10-2-1-5-14-7-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOQKLDEDTDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(pyridin-3-yl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with a pyridine derivative under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzaldehyde reacts with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Fluoro-3-(pyridin-3-yl)benzoic acid.
Reduction: 4-Fluoro-3-(pyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(pyridin-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(pyridin-3-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
- 4-Fluoro-3-(pyridin-4-yl)benzaldehyde
- 4-Fluoro-3-(pyridin-2-yl)benzaldehyde
- 4-Fluoro-3-(pyridin-3-yl)benzoic acid
Comparison: 4-Fluoro-3-(pyridin-3-yl)benzaldehyde is unique due to the specific position of the pyridine ring and the fluorine atom on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Biological Activity
4-Fluoro-3-(pyridin-3-yl)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom attached to a benzaldehyde moiety with a pyridine ring at the 3-position. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which can influence its biological activity.
The mechanism of action of this compound varies depending on its application:
- Enzyme Inhibition : The compound has been identified as an inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine-protein kinase crucial for cell division and centriole replication. Inhibition of PLK4 can lead to significant cellular effects, including cell cycle arrest and apoptosis in cancer cells.
- Pharmacokinetics : The incorporation of fluorine in the compound is known to potentially enhance its bioavailability, improving physical, biological, and environmental properties.
Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines by targeting PLK4. This inhibition leads to increased apoptosis rates and reduced viability. For example, studies showed that compounds with similar structures exhibited potent modulation of cancer cell proliferation with EC50 values as low as 0.21 µM .
Antibacterial Activity
Emerging research indicates that this compound exhibits antibacterial properties due to the presence of fluorine. Studies have shown enhanced efficacy against both gram-negative and gram-positive bacteria, such as Escherichia coli and Staphylococcus aureus. The fluorinated derivatives demonstrated improved penetration through bacterial biofilms, suggesting potential therapeutic applications in treating resistant infections .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study reported that the compound effectively inhibited the growth of various cancer cell lines by targeting PLK4. The results indicated a significant increase in apoptosis rates compared to control groups.
- Antibacterial Efficacy : Another study explored the antibacterial activity of related compounds and found that those with structural similarities to this compound exhibited improved efficacy against pathogenic bacteria. This suggests its potential use in developing new antibiotics .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound | Target Enzyme | EC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | Polo-like kinase 4 | 0.21 | Anticancer |
| Related Compound A | Unknown | 0.50 | Anticancer |
| Related Compound B | Unknown | 1.00 | Antibacterial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
